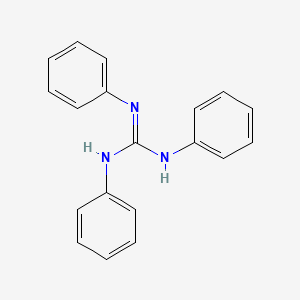

1,2,3-Triphenylguanidine

描述

Historical Context of Guanidine (B92328) Derivatives in Chemical Research

Guanidine, a nitrogen-rich compound, was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine (B1146940) from Peruvian guano. researchgate.netwikipedia.org The study of guanidino compounds has a long history, with significant research interest emerging in the 20th century. researchgate.net Early research focused on the synthesis and basic properties of guanidine and its simple salts. acs.org Over the decades, the unique characteristics of the guanidinium (B1211019) group, particularly its strong basicity and ability to form stable cations through resonance, have made its derivatives a subject of intense study across various chemical disciplines. wikipedia.orgrsc.org The development of synthetic methodologies has allowed for the creation of a vast array of substituted guanidines, expanding their utility far beyond initial expectations. researchgate.net

Significance of Substituted Guanidines in Organic and Materials Science

Substituted guanidines are of paramount importance in both organic and materials science due to their unique structural and electronic properties. In organic synthesis, they are widely recognized as superbases or "proton sponges" because of the high Brønsted basicity of the guanidine moiety, which is significantly stronger than that of amines or amidines. rsc.orgineosopen.org This property makes them excellent catalysts for a multitude of base-catalyzed organic reactions. rsc.org The ability to tune the steric and electronic properties by varying the substituents on the nitrogen atoms allows for the design of highly specific catalysts, including chiral guanidines for asymmetric synthesis. rsc.org

In materials science, guanidine derivatives serve as building blocks for modern smart materials. researchgate.netineosopen.org They are used as curing agents for plastics and rubbers and are integral components in the production of various polymers. researchgate.netacs.org The guanidinium cation's ability to form strong hydrogen bonds is a key feature exploited in supramolecular chemistry and crystal engineering. rsc.orgmdpi.com Furthermore, their derivatives have been investigated for applications in nonlinear optics and as components of ionic liquids. rsc.org

Overview of 1,2,3-Triphenylguanidine as a Key Guanidine Derivative

This compound (TPG) is a prominent member of the substituted guanidine family, characterized by a central guanidine core with a phenyl group attached to each of the three nitrogen atoms. ontosight.ai This structure imparts specific properties, including notable stability and solubility in many organic solvents, though it has limited solubility in water. ontosight.aisolubilityofthings.com TPG is a white to pale yellow crystalline powder and is recognized as a versatile compound in both industrial and academic settings. cymitquimica.comspectrumchemical.com It is widely known for its application as a vulcanization accelerator in the rubber industry, where it improves the elasticity and durability of rubber products. acs.orgsolubilityofthings.comcymitquimica.com Beyond this, TPG serves as a catalyst in organic reactions and as a ligand in the formation of metal complexes. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3-triphenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPAJKKAHDLPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059223 | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-01-9 | |

| Record name | N,N′,N′′-Triphenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triphenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-triphenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIPHENYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3 Triphenylguanidine

Traditional Synthesis Routes for Guanidine (B92328) Derivatives

Conventional methods for synthesizing guanidine derivatives, including 1,2,3-Triphenylguanidine, have been well-established in organic chemistry. These routes typically rely on foundational reactions that have been refined over time.

A common pathway for the synthesis of this compound involves the reaction between phenyl isocyanate and an appropriate amine source. solubilityofthings.com This method is a cornerstone in the laboratory-scale production of this compound. The synthesis is typically achieved through the reaction of phenylisocyanate with aniline (B41778) or related compounds. ontosight.ai The process can involve several steps, including the formation of intermediate compounds that ultimately yield the final this compound product. ontosight.ai The reaction mechanism often proceeds through the in-situ generation of phenylisocyanate intermediates, which then undergo a nucleophilic attack by secondary amines.

Beyond the isocyanate route, other multi-step procedures are employed. One prominent traditional method involves the use of thiourea (B124793) precursors. Generally, the synthesis of substituted guanidines is a two-step process that begins with the conversion of a thiourea to its S-methyl derivative. jocpr.com This is followed by a nucleophilic substitution of the S-methyl group by an amine. jocpr.com This classical approach often requires high-boiling solvents like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). jocpr.com

Another established multi-step synthesis involves reacting aniline with reagents like phosphorus trichloride (B1173362) and carbon dioxide to produce N,N',N''-triphenylguanidine.

Green Chemistry Approaches to this compound Synthesis

In response to the growing need for environmentally conscious chemical processes, green chemistry principles have been applied to the synthesis of guanidine derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

A significant advancement in the synthesis of this compound is the development of an aqua-mediated, one-pot microwave-assisted method. jocpr.comresearchgate.net This green chemistry approach involves reacting a substituted thiourea with an amine in water under alkaline conditions, utilizing microwave irradiation as an energy source. jocpr.comresearchgate.net This process avoids the intermediate S-methylation step and the use of volatile organic solvents, directly converting the thiourea with various amines. jocpr.com The use of a strong base like sodium hydroxide (B78521) in water not only catalyzes the reaction but also traps the evolved hydrogen sulfide (B99878) gas, a hazardous byproduct. jocpr.com

The optimization of the microwave-assisted synthesis is crucial for maximizing yield and minimizing reaction time. jocpr.com Key parameters that have been systematically studied include:

Role of Alkali : The reaction requires an alkaline condition to proceed. While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, NaOH was found to significantly reduce the reaction time compared to KOH, with the percentage yield remaining nearly the same. researchgate.net

Microwave Power and Exposure Time : The reaction is typically carried out using a microwave power of 100W. jocpr.comresearchgate.net It was observed that longer exposure times under microwave irradiation in the presence of alkali could lead to product degradation. jocpr.com Experiments at higher power settings did not improve the yield and resulted in decomposition products. jocpr.com

Temperature : While higher temperatures can reduce the reaction time, they also increase the risk of product degradation. jocpr.com

Type of Amines : The reactivity varies with the type of amine used. Secondary amines were found to react faster than primary amines, and primary aromatic amines with electron-withdrawing groups required longer reaction times and resulted in lower yields. jocpr.com

The aqua-mediated, microwave-assisted synthesis demonstrates significant efficiency, producing moderate yields in considerably shorter reaction times compared to conventional methods. jocpr.comresearchgate.net The reaction times can range from 10 to 95 minutes depending on the specific reactants. jocpr.comresearchgate.net After the reaction is complete, the crude product is precipitated in ice-cold water, filtered, and purified by recrystallization. jocpr.com

The table below presents a summary of the reaction time and yield for the synthesis of this compound and a related derivative using this green method.

| Compound | Reactants | Reaction Time (min) | Yield (%) |

| This compound | N,N'-diphenyl thiourea and Aniline | 35 | 65 |

| (Z)-4-methyl-N,N'-diphenylpiperazine-1-carboxamidine | N,N'-diphenyl thiourea and N-methyl piperazine | 10 | 67 |

This data is based on the findings from the aqua-mediated, one-pot microwave-assisted synthesis of substituted guanidine derivatives. jocpr.comresearchgate.net

Aqua-Mediated, One-Pot Microwave Assisted Synthesis

Synthesis of Related Guanidine Derivatives and Analogues

Thiourea derivatives are the most established and widely utilized precursors for the synthesis of guanidines, including this compound. researchgate.netrsc.org The general strategy involves the reaction of a thiourea with an amine, where the thiourea is "activated" to facilitate the substitution of its sulfur atom with a nitrogen atom from the amine. nih.gov This activation is crucial and can be achieved through several methods:

Metal-Mediated Activation: Historically, thiophilic metal salts such as mercuric chloride or lead salts were used. researchgate.net These metals coordinate to the sulfur atom, making the thiourea carbon more electrophilic and susceptible to nucleophilic attack by an amine. nih.gov

Oxidative Condensation: More modern and environmentally benign methods use oxidizing agents like o-iodoxybenzoic acid (IBX) or diacetoxyiodobenzene (B1259982) (DIB). researchgate.net These reagents facilitate the desulfurization and subsequent condensation with an amine.

Coupling Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can activate thioureas, leading to the formation of a highly activated carbodiimide (B86325) intermediate that readily reacts with amines. nih.govthieme-connect.com

While less common than thioureas, S-alkyl thiocarbamates also serve as precursors in guanidine synthesis. acs.org The synthesis of guanidines from these precursors generally involves an addition-elimination reaction. researchgate.net For example, methyl phenylcarbamodithioate has been used as a starting material, which upon reaction with an amine like p-toluidine, can form substituted guanidine derivatives. jocpr.com

The efficiency and selectivity of guanidine synthesis vary significantly depending on the chosen methodology, precursors, and reaction conditions. Comparisons often focus on yield, reaction time, scalability, and environmental impact (E-factor).

A classical approach for synthesizing this compound involves the sequential condensation of aniline with a thiourea precursor like 1,3-diphenyl-2-thiourea. While effective, yields can be moderate. For example, a method using sodium iodide and DIPEA under mild conditions resulted in a 62% isolated yield. In contrast, an IBX-mediated oxidation of 1,3-disubstituted thioureas in the presence of an amine has been shown to be more efficient, affording the product in 78% yield in a shorter reaction time (30 minutes) at room temperature. chemicalbook.com

Microwave-assisted synthesis offers a significant advantage in terms of reaction time, although yields may remain moderate. jocpr.com The use of catalysts is also critical. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed as an efficient, solvent-free catalyst for the addition of anilines to carbodiimides, demonstrating high yields. researchgate.net The choice of catalyst and conditions can also influence selectivity, particularly when synthesizing unsymmetrical guanidines. By carefully selecting the substitution patterns on the thiourea and the reacting amine, specific products can be obtained, avoiding undesired side reactions or intramolecular cyclizations. thieme-connect.com

Table 1: Comparison of Synthetic Methods for Guanidine Derivatives

| Method | Precursors | Reagents/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Aniline, Phenyl isothiocyanate | NaI, DIPEA | Ambient temp, 2h | 62 | |

| IBX Oxidation | 1,3-Diphenyl-2-thiourea, Aniline | IBX, Triethylamine | Room temp, 30 min | 78 | chemicalbook.com |

| EDCI-Mediated Guanylation | N-Pmc-N'-substituted thiourea, Amine | EDCI·HCl, Hünig's base | CH₂Cl₂, minutes | Good to Excellent | thieme-connect.com |

| Microwave-Assisted | Methyl phenylcarbamodithioate, Amine | Alkaline (NaOH) | Microwave, aqueous | Moderate | jocpr.com |

| Copper Ferrite Catalysis | Anilines, N,N‐dicyclohexylcarbodiimide | CuFe₂O₄ nanoparticles | Solvent-free | High | researchgate.net |

Structural Characterization and Analysis of 1,2,3 Triphenylguanidine

Spectroscopic Characterization

Spectroscopic methods are fundamental to understanding the molecular structure and bonding within 1,2,3-triphenylguanidine.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups and probing the bonding characteristics of this compound. researchgate.netnist.gov The IR spectrum reveals distinct absorption bands corresponding to the various vibrational motions within the molecule.

A detailed analysis of the solid-state IR spectrum of this compound allows for the assignment of specific vibrational modes. researchgate.net These assignments are often supported by computational calculations, such as those employing Density Functional Theory (DFT), which can predict the equilibrium geometry and vibrational frequencies. researchgate.net The vibrations in a molecule can be categorized into stretching and bending modes. libretexts.org For this compound, key vibrational modes include N-H stretching, C=N stretching, and various bending modes associated with the phenyl rings and the guanidine (B92328) core. researchgate.netmsu.edu

The N-H stretching vibrations in aromatic amines typically appear in the region of 3400-3500 cm⁻¹. msu.edu The strong C=N stretching frequency is a particularly important diagnostic peak for the guanidine core. researchgate.net In addition, the IR spectrum will show characteristic absorptions for the C-N stretching of the aromatic amine groups, which are typically found between 1200 and 1350 cm⁻¹. msu.edu The presence of multiple phenyl groups gives rise to a complex pattern of absorptions in the fingerprint region of the spectrum, corresponding to various C-H and C-C vibrations within the aromatic rings. researchgate.net

Table 1: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

| N-H Stretching | 3400 - 3500 | msu.edu |

| C=N Stretching | ~1660 | msu.edu |

| C-N Stretching (Aromatic) | 1200 - 1350 | msu.edu |

Note: The exact frequencies can be influenced by the physical state of the sample and intermolecular interactions.

When this compound acts as a ligand and coordinates to a metal center, a noticeable shift in the C=N stretching frequency is observed. researchgate.netat.ua This shift provides valuable information about the nature of the metal-ligand bond. Typically, coordination occurs through the imine nitrogen atom. researchgate.netat.ua Upon coordination, the C=N bond is often weakened, leading to a decrease in the stretching frequency (a redshift). at.ua This lowering of the ν(C=N) band energy is consistent with the donation of electron density from the nitrogen to the metal center. at.ua For instance, in complexes with cobalt(II) and silver(I), a reduction in the C=N stretching frequency from that of the free ligand has been reported. at.ua This observation confirms that the guanidine binds to the metal via the imine nitrogen. at.ua The extent of this shift can also provide insights into the strength of the coordination bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the N-H protons and the protons on the three phenyl rings. researchgate.netrsc.org The chemical shifts (δ) of these protons are influenced by the electron density around them and the presence of neighboring functional groups.

The protons on the aromatic rings will typically appear in the downfield region of the spectrum, generally between 7 and 8 ppm, due to the deshielding effect of the aromatic ring current. The integration of these signals would correspond to the total number of aromatic protons. The N-H protons would likely appear as a broader signal, and its chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| N-H Protons | Variable | Broad Singlet |

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and spectrometer frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. researchgate.netnih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum typically shows broad absorption bands, characterized by their wavelength of maximum absorbance (λmax).

The electronic absorption spectrum of this compound can exhibit solvatochromism, meaning the position of the absorption bands can shift depending on the polarity of the solvent. researchgate.netresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. researchgate.net For instance, in a series of different solvents, the λmax values can change, indicating interactions between the solute and solvent molecules. biointerfaceresearch.commdpi.com A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can provide information about the nature of the electronic transition and the polarity of the molecule in its different electronic states. biointerfaceresearch.com For example, a bathochromic shift is often observed in solvents with higher polarity if the excited state is more polar than the ground state. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed. nih.govnih.gov

When subjected to electron impact ionization in a mass spectrometer, the this compound molecule can lose an electron to form a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and can fragment into smaller, characteristic pieces. The fragmentation pattern is a molecular fingerprint that aids in structural identification.

A common method for quantifying TPG in various matrices is through LC-MS/MS, utilizing multiple reaction monitoring (MRM). nih.gov This technique offers high selectivity and sensitivity. For TPG, the transition of the precursor ion to product ions is monitored. For instance, an MRM transition of m/z 288 → 105 has been used for its quantification.

Experimental GC-MS data for this compound reveals several key fragments. nih.gov The most abundant peaks provide clues to the molecule's structure.

Table 1: Top 5 Peaks in the GC-MS Spectrum of this compound

| m/z | Relative Intensity |

|---|---|

| 194 | 99.99 |

| 93 | 59.80 |

| 287 | 38.30 |

| 195 | 33.60 |

| 77 | 24.80 |

Data sourced from PubChem. nih.gov

The peak at m/z 287 corresponds to the molecular ion [C19H17N3]+. nih.gov The base peak at m/z 194 is likely due to the loss of a phenylamine radical (C6H5NH•) from the molecular ion. The peak at m/z 93 corresponds to the anilinium ion [C6H5NH2]+, and the peak at m/z 77 is characteristic of the phenyl cation [C6H5]+. chemguide.co.uk

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of this compound and its derivatives. at.uaresearchgate.net These studies have revealed details about its polymorphism, hydrogen bonding networks, and other non-covalent interactions.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While detailed studies on the polymorphism of pure this compound are not extensively reported in the provided search results, related compounds and complexes exhibit this phenomenon. mdpi.comosti.gov For example, europium(II) guanidinate, Eu(CN3H4)2, exists in at least three polymorphic forms (α, β, and γ), which can be prepared under different synthetic conditions. mdpi.comosti.gov

In a study of N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, the compound was found to crystallize in the monoclinic system with the space group P2/c. researchgate.net Another complex, [Ag{(PhN)C(NHPh)2}2][SO3CF3], also crystallizes in the monoclinic system with the space group P21/n. at.ua The crystal structure of a palladium(II) complex with this compound, [PdCl2{PhN C(NHPh)2}2], has also been determined by X-ray diffraction. scispace.com

Table 2: Crystal Data for a 1,2,3-Triphenylguanidinium Salt

| Parameter | Value |

|---|---|

| Compound | C19H18N3+ · C4H2N3O4− |

| Formula | C23H20N6O4 |

| Molecular Weight | 444.45 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.7495 (4) |

| b (Å) | 15.6892 (7) |

| c (Å) | 15.5624 (7) |

| β (°) | 123.456 (3) |

| Volume (ų) | 2189.74 (18) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. researchgate.net

Hydrogen bonding plays a crucial role in the solid-state assembly of this compound and its complexes, often leading to the formation of extended supramolecular chains. The presence of both hydrogen bond donors (N-H groups) and acceptors (imine nitrogen) allows for the formation of intricate networks. nih.govgoogle.com

In the crystal structure of [Ag{(PhN)C(NHPh)2}2][SO3CF3], the triflate counter-ion is not coordinated to the silver ion but is hydrogen-bonded to the guanidine hydrogen atoms. rsc.org Similarly, in a dirhenium(III) complex involving this compound, supramolecular networks are formed in the solid state via hydrogen bonding. researchgate.net In the case of N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, hydrogen bonds assemble the ions into infinite helical chains. researchgate.net In the cobalt complex [Co{PhN=C(NHPh)2}2Cl2], the amine hydrogens form N-H···Cl hydrogen bonds with the chloride ligands. at.ua

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock calculations, are often used to predict the geometry of molecules. researchgate.net These calculated geometries can then be compared with experimental data obtained from X-ray crystallography to validate the theoretical models and gain deeper insight into the electronic structure.

For this compound, ab initio calculations have been performed to determine its equilibrium geometry. researchgate.net The calculated geometries of different conformers (both neutral and protonated forms) have been compared with existing crystal structures. researchgate.net In a study on a palladium(II) complex of TPG, the complete equilibrium geometry of the ligand was determined using both HF/6-31G* and DFT (B3LYP/6-31G*) levels of theory. researchgate.net The theoretical predictions were then discussed and compared with the experimental results. researchgate.net Such comparisons are crucial for understanding the subtle electronic and steric effects that govern the molecule's conformation and reactivity. For example, in a cobalt complex, the bond lengths within the central CN3 core of the coordinated guanidine ligands show that the bonds to the ligating nitrogen are significantly shorter than the other C-N bonds, a finding supported by theoretical considerations. at.ua

Single Crystal X-ray Diffraction Studies

Conformational Analysis of this compound

The three-dimensional structure of this compound (TPG) is not static; rather, it exists as a mixture of different conformers. The orientation of the three phenyl rings relative to the central guanidine core is determined by a delicate balance of electronic and steric effects. The study of these conformational isomers is crucial for understanding the molecule's reactivity, coordination chemistry, and physical properties.

Computational and experimental studies have been employed to characterize the stable conformers of this compound in both its neutral and protonated states. Ab-initio calculations have been used to study different conformers, optimizing their geometries to find the most stable arrangements. researchgate.net For instance, Hartree-Fock (HF) and Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, have been used to determine the equilibrium geometry of the molecule. researchgate.net

In its protonated form, as the N,N′,N′′-triphenylguanidinium cation, the molecule's structure has been detailed through single-crystal X-ray diffraction. researchgate.net In one study of a triphenylguanidinium salt, the dihedral angles between the planes of the three phenyl rings and the central C-N3 guanidinium (B1211019) plane were found to vary significantly, ranging from 41.3° to 66.6°. researchgate.net This twisting of the phenyl rings out of the central plane is a strategy to minimize steric repulsion.

Four distinct conformers, two neutral and two protonated, have been investigated through ab-initio calculations to understand their relative stabilities. researchgate.net The protonated forms are of particular interest as guanidine derivatives are highly basic and readily form guanidinium cations. at.ua The structure of these conformers is heavily influenced by the delocalization of the positive charge across the CN3 framework and the steric interactions between the bulky phenyl groups.

Table 1: Selected Dihedral Angles in the N,N′,N′′-Triphenylguanidinium Cation Data from a single-crystal X-ray study of N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide. researchgate.net

| Phenyl Ring | Dihedral Angle with Central C-N3 Plane |

| Ring 1 | 41.3 (1)° |

| Ring 2 | Not specified individually |

| Ring 3 | 66.6 (1)° |

Note: The study provides the range of dihedral angles, indicating significant twisting of all three rings. researchgate.net

The specific conformations adopted by this compound and related triarylguanidines are the result of a subtle interplay between several intramolecular interactions. ias.ac.in The primary factors include steric hindrance between the aryl substituents and various electronic factors, such as n-π conjugation and potential non-covalent interactions like hydrogen bonding. researchgate.netias.ac.in

Steric Hindrance: The sheer size of the three phenyl groups forces them to rotate out of the plane of the central CN3 core to avoid unfavorable steric clashes. researchgate.net This leads to a propeller-like arrangement. The specific conformation is often described by the orientation of the N-H bonds on the two amino nitrogens relative to the C=N imine bond, leading to syn or anti arrangements. ias.ac.in For example, single-crystal X-ray diffraction has determined that sym-N,N′,N″-tri(4-tolyl)guanidine adopts an anti-anti conformation. In contrast, derivatives with ortho-substituents, like sym-N,N′,N″-tri(2-tolyl)guanidine, can adopt more complex conformations such as anti-anti αβα to accommodate the increased steric bulk. ias.ac.in

Intramolecular Hydrogen Bonding: The presence of N-H functionalities within the this compound molecule allows for the formation of intramolecular hydrogen bonds. psu.edu In metal complexes of TPG, for example, the N-H group can form a hydrogen bond with an adjacent ligand, such as a chloride ion. psu.edu This type of interaction can stabilize specific conformers by locking the orientation of a phenyl group. The ability of a substituent to participate in hydrogen bonding can influence whether it adopts an axial or equatorial position in cyclic systems, a principle that also applies to the rotational position of the phenyl groups in TPG. nih.gov

Electronic Effects: The guanidine core contains a π-system. The lone pairs on the nitrogen atoms can conjugate with the π-orbitals of the phenyl rings (n-π conjugation). This electronic interaction favors a more planar arrangement between the phenyl rings and the CN3 core, which is in direct opposition to the steric requirements. The final observed geometry is a compromise that balances these competing effects. researchgate.netias.ac.in The delocalization of electrons within the central CN3 unit is extensive and is a key feature of guanidine chemistry. at.ua

The observed conformations in the solid state are ultimately a snapshot of the molecule in its lowest energy state within the crystal lattice, which is influenced by both intramolecular forces and intermolecular packing forces. researchgate.netias.ac.in

Electronic Structure and Reactivity of 1,2,3 Triphenylguanidine

Computational Chemistry and Theoretical Studies

Computational approaches, particularly ab initio calculations and Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1,2,3-Triphenylguanidine. These theoretical studies allow for the investigation of various molecular conformations and their corresponding electronic and spectroscopic properties, complementing experimental findings.

Ab initio Calculations

Ab initio computational studies have been employed to investigate the structural and vibrational properties of this compound. researchgate.net Methods such as Hartree-Fock, combined with basis sets like 6-31G(d,p), have been used to optimize the geometries of different conformers of the molecule. researchgate.net Researchers have studied both neutral and protonated forms of TPG to understand the effects of protonation on its electronic structure and geometry. researchgate.net These calculations provide a foundational understanding of the molecule in its gaseous state, which can then be compared with experimental solid-state data. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of medium to large-sized molecules like this compound, offering a balance between computational cost and accuracy. usp.brchemrxiv.org The B3LYP hybrid functional, often paired with the 6-31G(d,p) basis set, has been a common choice for investigating TPG. researchgate.netmdpi.com These calculations have been applied to explore molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

DFT calculations have been crucial for determining the stable three-dimensional structures of this compound. Researchers have optimized the geometries of various conformers in a vacuum to find the lowest energy structures. researchgate.net The results of these optimizations show good agreement with experimental data obtained from X-ray diffraction studies of TPG crystals. researchgate.netresearchgate.net

For instance, studies have focused on two crystalline polymorphs of TPG: a monoclinic phase and a more stable orthorhombic phase. researchgate.net DFT calculations within the Local-Density Approximation were used to optimize both crystal structures, confirming the higher stability of the orthorhombic form. researchgate.net The calculated bond lengths and angles from DFT optimizations closely match the experimental values, validating the accuracy of the theoretical models. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for Orthorhombic this compound

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (DFT/B3LYP) (Å/°) |

|---|---|---|---|

| Bond Length | C=N | 1.285 | 1.291 |

| Bond Length | C-N (single) | 1.389 | 1.395 |

| Bond Length | C-N (single) | 1.392 | 1.400 |

| Bond Angle | N-C-N | 117.5 | 117.2 |

| Bond Angle | N-C-N | 120.3 | 120.8 |

| Bond Angle | N-C-N | 122.2 | 122.0 |

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations have been performed. researchgate.net Using the previously optimized molecular geometries, TD-DFT can predict the electronic absorption spectra by calculating the energies of vertical excitations. core.ac.uknih.gov

These theoretical spectra have been compared with experimental UV-Vis spectra for both the neutral this compound and its protonated form, triphenylguanidinium chloride. researchgate.net This comparative analysis helps in assigning the observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of how its structure influences its interaction with light. researchgate.net The CAM-B3LYP functional has been noted for providing accurate results for such calculations. core.ac.uk

The distribution of electron density in this compound has been investigated using charge density and topological analyses, often based on the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netresearchgate.net These studies provide insights into the nature of chemical bonds and intermolecular interactions within the crystal structure. researchgate.net

Hirshfeld surface analysis is another computational tool that has been used to identify and analyze significant intermolecular interactions in the crystal packing of TPG. researchgate.net This method, complemented by molecular electrostatic potential surface calculations, helps to visualize and quantify interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular assembly in the solid state. researchgate.net

The nonlinear optical (NLO) properties of this compound have been explored through the calculation of its polarizability and hyperpolarizability coefficients. researchgate.net DFT calculations, particularly using functionals like CAM-B3LYP, have been employed to compute these properties. researchgate.net

A significant finding is that the first-order hyperpolarizability (β) of the TPG molecule is calculated to be 17 times greater than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that this compound has potential for applications in nonlinear optics. The large hyperpolarizability is attributed to the specific arrangement of its phenyl rings and the central guanidine (B92328) core, which facilitates charge transfer. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylguanidinium chloride |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. Despite the utility of this technique, a review of available scientific literature indicates a lack of specific MD simulation studies focused on this compound. Such studies would be valuable for understanding its dynamic behavior in various solvent environments and its interaction with other molecules, for instance, in its role as a catalyst or ligand.

Quantum Chemical Studies on Tautomerism and Association

Quantum chemical calculations offer deep insights into molecular structure, stability, and electronic properties. For guanidines, these studies are particularly useful for investigating tautomerism and intermolecular association.

Infrared (IR) spectral studies of this compound, supported by ab initio calculations (HF/6-31G) and Density Functional Theory (DFT) at the B3LYP/6-31G level, have been used to determine its complete equilibrium geometry. These studies are foundational for confirming the coordination of the molecule to metal centers, such as palladium(II), through its imine nitrogen atom. researchgate.net

While direct quantum chemical studies on the tautomerism of this compound are not extensively detailed in the available literature, research on the closely related N,N'-diphenylguanidine (DPG) provides valuable parallels. Quantum chemical calculations (MNDO-PM3 and AMI) on DPG suggest that it preferentially exists as an asymmetric tautomer featuring a C=N- basic center. researchgate.net Furthermore, these studies indicate that in nonpolar and low-polarity solvents, DPG forms hydrogen-bonded cyclic self-associates. researchgate.net Calculations on the cyclic dimers of DPG suggest that structures with two C=N···H–N hydrogen bonds are the most prevalent in solution. researchgate.net Given the structural similarity, it is plausible that this compound exhibits similar tautomeric and associative behaviors, though the steric bulk of the third phenyl group may influence the thermodynamics of dimer formation.

Acid-Base Properties and Basicity Studies

The guanidine functional group is one of the strongest organic bases, a property that is central to the chemistry of this compound.

Protonation Behavior and Guanidinium (B1211019) Cation Formation

Guanidines owe their strong basicity to the formation of a highly stabilized conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over the central carbon and the three nitrogen atoms through resonance. This delocalization results in three equivalent C-N bonds and a highly stable, planar cation.

| Parameter | Value/Condition | Source |

|---|---|---|

| Ionization Mode | Positive | researchgate.net |

| pH | 2.7 | researchgate.net |

| logIE (Log Ionization Efficiency) | 5.22 | researchgate.net |

| Organic Modifier | Acetonitrile (B52724) (80%) | researchgate.net |

Comparative Basicity in Non-Aqueous Solvents (e.g., Benzene)

The basicity of a compound can vary significantly with the solvent. In inert, non-polar solvents like benzene (B151609), the interaction between an acid and a base leads to the formation of ion pairs. Spectrophotometric studies have been conducted to compare the strengths of various organic bases in benzene by examining their reaction with acidic indicator dyes. Research by Davis and Hetzer specifically included this compound in a comparative study of its reaction with bromophthalein magenta E, establishing its relative base strength in this non-aqueous environment.

Influence of Solvent on Acidity/Basicity

The influence of the solvent on the basicity of guanidines is a critical aspect of their chemistry. Generally, the pKa values of bases are significantly higher in aprotic, non-aqueous solvents compared to water. This is because water is a protic solvent that can effectively solvate both the neutral base and its protonated form (the cation) through hydrogen bonding. Aprotic solvents, like acetonitrile, are less effective at solvating the charged guanidinium cation.

Studies on substituted 2-phenyl-1,1,3,3-tetramethylguanidines have shown that pKa values measured in acetonitrile are considerably higher than those in water. kirj.ee This trend is expected to hold for this compound. The poor solvation of the guanidinium cation in aprotic solvents raises its free energy relative to the neutral base, making the base stronger (i.e., it has a higher pKa) in that medium. rsc.org In contrast, in highly non-polar solvents like alkanes, ion-pairing and the formation of higher-order aggregates become the dominant processes. rsc.org

Reactivity in Organic Transformations

This compound serves various roles in organic transformations, acting as a catalyst, ligand, and synthetic intermediate.

One of its most well-known industrial applications is as an accelerator for the vulcanization of rubber. rsc.orgjocpr.com In this process, it facilitates the cross-linking of polymer chains, which enhances the durability and elasticity of the rubber. rsc.org

In the realm of modern organic synthesis, this compound has been identified as a potential co-catalyst. For instance, in the deaminative hydrogenation of amides catalyzed by an iron-pincer complex, this compound was investigated for its ability to facilitate the turnover-limiting proton transfer step. rsc.orgjocpr.com Although in this specific system its performance was unexpectedly poor, possibly due to an alternative reaction pathway with the iron catalyst, the study highlights its consideration for roles in bifunctional catalysis. rsc.orgjocpr.com

Furthermore, this compound can function as a neutral ligand in coordination chemistry. It coordinates to palladium(II) through its imine nitrogen atom to form complexes such as trans-[Pd(Ph₃G)₂Cl₂] and Pd(Ph₃G)₄₂. researchgate.net This ability to act as a ligand opens avenues for its use in metal-catalyzed reactions. It is also employed more generally as an intermediate in organic synthesis. jocpr.com

| Application | Role of this compound | Description | Source |

|---|---|---|---|

| Rubber Vulcanization | Accelerator | Facilitates the sulfur cross-linking of polymer chains. | rsc.orgjocpr.com |

| Deaminative Hydrogenation of Amides | Co-catalyst (investigated) | Studied for its potential to assist in proton transfer during C-N bond cleavage. | rsc.orgjocpr.com |

| Coordination Chemistry | Ligand | Coordinates to Pd(II) via the imine nitrogen to form stable metal complexes. | researchgate.net |

| General Synthesis | Intermediate | Used as a building block for the synthesis of other organic molecules. | jocpr.com |

Role as an Organic Synthesis Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily in the construction of more complex molecules containing the guanidine functional group. chemicalbook.com The guanidine core is a feature of numerous biologically active natural products and potential drug candidates, making synthetic routes to substituted guanidines an area of significant interest.

The role of this compound as an intermediate is exemplified by its own synthesis, which often proceeds through a multi-step, one-pot procedure. A common method involves the reaction of a 1,3-disubstituted thiourea (B124793) with an amine. chemicalbook.com In this process, the thiourea is first converted in situ to a more reactive intermediate, such as a carbodiimide (B86325). This intermediate is then readily attacked by an amine to form the final trisubstituted guanidine product. nih.gov This positions this compound as a key structural motif accessible through versatile synthetic pathways, which can then be incorporated into larger molecular frameworks. It serves as a foundational building block for creating libraries of trisubstituted guanidines for various chemical and pharmaceutical applications.

Participation in Substitution Reactions

The chemistry of this compound is closely linked to substitution reactions, making it a useful compound for demonstrating these fundamental concepts in organic chemistry. solubilityofthings.com Its formation is a prime example of a sequence of substitution-type reactions.

A general and robust method for synthesizing trisubstituted guanidines involves the nucleophilic addition of an amine to a carbodiimide intermediate. nih.gov This pathway can be described as follows:

Activation: A disubstituted thiourea is activated, often with an agent like p-toluenesulfonyl chloride, causing it to lose a sulfur-containing group and form a highly electrophilic carbodiimide.

Nucleophilic Attack: An amine, acting as a nucleophile, attacks the central carbon atom of the carbodiimide.

Substitution: This attack leads to the formation of the stable guanidine C-N bond, effectively substituting one of the groups on the carbodiimide and yielding the trisubstituted guanidine product. nih.gov

In this sequence, the central carbon atom of the precursor undergoes substitution, highlighting the compound's involvement in such reaction mechanisms. The nitrogen atoms of the guanidine core, with their lone pairs of electrons, can also act as nucleophiles in other contexts, though its role as a product of nucleophilic substitution is well-documented.

Aromaticity Changes in Phenyl Rings and Central Core

The electronic structure of this compound is characterized by the interplay between the aromaticity of its three phenyl rings and the unique electronic properties of its central guanidine core. The most significant change in aromatic character occurs in the central core upon protonation, a phenomenon explained by the concept of Y-aromaticity. acs.orgchemrxiv.org

Phenyl Rings: The three phenyl rings attached to the nitrogen atoms are classic aromatic systems, each containing a delocalized 6π-electron system. They retain their fundamental aromatic character in both the neutral molecule and its protonated form. Their electronic environment, however, is influenced by the electron-donating nature of the guanidine moiety.

Central Core and Y-Aromaticity: In its neutral state, the guanidine core possesses a degree of π-electron delocalization across the N-C=N system. However, a dramatic stabilization occurs upon protonation of the imine nitrogen. The resulting triphenylguanidinium cation exhibits a special type of aromaticity known as Y-aromaticity. echemi.comstackexchange.com

This concept applies to Y-shaped, planar molecules with a central atom connected to three arms, containing a total of 6π electrons. stackexchange.com The protonated guanidinium core fits this description perfectly:

The C-N3 core is planar.

The positive charge is delocalized over the central carbon and all three nitrogen atoms.

The π-system contains 6 electrons (from the C=N double bond and the lone pairs of the other two nitrogen atoms), which are delocalized across the Y-shaped four-atom framework.

This Y-delocalized 6π-electron configuration results in exceptional stability for the guanidinium cation, which accounts for the strong basicity of guanidines. chemrxiv.orgechemi.com Therefore, the key transformation in aromaticity is the shift of the central core from a less-delocalized system in the neutral state to a highly stable, Y-aromatic system in the cationic state.

| Feature | Neutral this compound | Protonated 1,2,3-Triphenylguanidinium Cation |

|---|---|---|

| Central Core Geometry | Partially delocalized N-C=N system | Planar, Y-shaped C(N)3 core |

| π-Electrons in Core | Delocalized across imine bond and adjacent nitrogens | 6π electrons delocalized over the entire C(N)3 framework |

| Core Aromaticity | Non-aromatic / weakly delocalized | Y-aromatic, highly stable echemi.comstackexchange.com |

| Phenyl Ring Aromaticity | Aromatic | Aromatic |

| Overall Stability | Stable base | Exceptionally stable conjugate acid due to resonance chemrxiv.org |

Coordination Chemistry and Ligand Properties of 1,2,3 Triphenylguanidine

Coordination Modes of Neutral Guanidine (B92328) Ligands

Neutral guanidine ligands, including 1,2,3-triphenylguanidine, typically coordinate to metal centers in a monodentate fashion. This coordination is primarily dictated by the electronic and steric properties of the ligand.

When this compound acts as a neutral ligand, it coordinates to a metal center through its imine nitrogen atom. at.uaresearchgate.net This mode of coordination has been confirmed through techniques such as infrared (IR) spectroscopy and X-ray crystallography. A key indicator of this coordination is the lowering of the C=N stretching frequency in the IR spectrum of the complex compared to the free ligand. at.ua

An example of this coordination is seen in the tetrahedral complex formed between cobalt(II) chloride and this compound, [Co{(PhN)C(NHPh)₂}₂Cl₂], where the two guanidine ligands are coordinated solely through their imine nitrogen atoms. researchgate.net Similarly, palladium(II) complexes such as trans-[Pd(Ph₃G)₂Cl₂] and Pd(Ph₃G)₄₂ also exhibit monodentate coordination of the TPG ligand through the imine nitrogen. researchgate.net

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors. The bulky phenyl groups on the guanidine ligand create considerable steric hindrance, which can affect the coordination number and geometry of the resulting metal complex. chemrxiv.orguab.cat This steric bulk can limit the number of TPG ligands that can coordinate to a single metal center and can favor the formation of complexes with lower coordination numbers.

Electronically, the guanidine ligand is a strong σ-donor. The delocalization of electrons within the CN₃ core enhances the donor properties of the imine nitrogen. at.ua The electronic properties of the metal center also play a crucial role; metals that are more electron-deficient will form stronger bonds with the electron-donating guanidine ligand. The interplay between the steric demands of the ligand and the electronic properties of the metal ultimately dictates the final structure and stability of the coordination complex. chemrxiv.orgnih.gov

Complexation with Transition Metals

This compound forms a variety of complexes with transition metals. The synthesis and characterization of these complexes provide insights into the ligand's coordination behavior and the reactivity of the resulting metal centers.

The reaction of the quadruply bonded dirhenium(III) complex, Re₂(μ-O₂CCH₃)₄Cl₂, with this compound can lead to different products depending on the reaction conditions, particularly the presence of water. In the presence of water, cleavage of the Re-Re multiple bond occurs, leading to the formation of the ionic compound [H₂TPG][ReO₄]. researchgate.net This reaction involves the oxidation of the rhenium center.

However, under anhydrous conditions, a dirhenium paddlewheel complex, [Re₂(μ-TPG)₃(μ-O₂CCH₃)Cl]Cl, can be formed. researchgate.net In this complex, the deprotonated triphenylguanidinate anion acts as a bridging ligand. The formation of these different products highlights the reactivity of the dirhenium core and the versatile role of the guanidine ligand.

Table 1: Products from the reaction of Re₂(μ-O₂CCH₃)₄Cl₂ with this compound

| Reaction Condition | Product | Rhenium Oxidation State | Re-Re Bond |

|---|---|---|---|

| Presence of Water | [H₂TPG][ReO₄] | +7 | Cleaved |

This compound, in its anionic form (triphenylguanidinate), can act as a bridging ligand for molybdenum dimers. The quadruply bonded molybdenum dimer, [Mo₂{μ-η²-(NPh)₂CNHPh}₄], has been synthesized and structurally characterized. scispace.com This complex exhibits interesting redox behavior and can be reversibly oxidized to a monocation and a dication at accessible potentials.

The oxidation of [Mo₂{μ-η²-(NPh)₂CNHPh}₄] to its monocation, [Mo₂{μ-η²-(NPh)₂CNHPh}₄]⁺, results in a significant increase in the Mo-Mo distance from 2.0839(9) Å to 2.2902(12) Å. scispace.com This represents an unusually large change for a [Mo₂]⁴⁺/⁵⁺ redox pair. The N-Mo-Mo-N torsion angle also increases upon oxidation. The stability of the oxidized forms is attributed to the presence of the guanidinate ligands.

Table 2: Redox Properties and Structural Changes in a Molybdenum Dimer Complex

| Complex | E₁/₂ (V vs Ag/AgCl) | Mo-Mo Distance (Å) | N-Mo-Mo-N Torsion Angle (°) |

|---|---|---|---|

| [Mo₂{μ-η²-(NPh)₂CNHPh}₄] | -0.05 (for +/0) | 2.0839(9) | 4.5 |

Synthesis and Characterization of Metal-Guanidine Complexes

Cobalt and Silver Complexes

This compound acts as a neutral, monodentate ligand in its complexes with cobalt and silver, coordinating through its imine nitrogen atom.

The reaction of anhydrous Cobalt(II) chloride with two equivalents of this compound in tetrahydrofuran (B95107) (THF) yields the bright blue tetrahedral complex, [Co{PhN=C(NHPh)2}2Cl2]. Infrared spectroscopy of this complex shows a reduction in the C=N stretching frequency, which is consistent with the guanidine ligand binding to the cobalt center through the imine nitrogen. X-ray crystallography confirms the tetrahedral geometry, with the cobalt atom bonded to two chloride ions and two neutral this compound ligands. The guanidine ligands coordinate symmetrically to the cobalt center. Analysis of the bond lengths within the central CN3 core of the coordinated guanidine shows that the bonds between the central carbon and the ligating imine nitrogens are significantly shorter than the other C-N bonds, confirming coordination via the imine nitrogen.

Similarly, the reaction between this compound and silver triflate produces the complex [Ag{(PhN)C(NHPh)2}2][SO3CF3]. In this silver complex, the silver ion is coordinated by two neutral this compound ligands. The complex features a crystallographic inversion center at the silver atom, resulting in a perfectly linear [N-Ag-N] arrangement.

A summary of key structural parameters for these complexes is provided in the table below.

| Complex | Metal-Nitrogen Bond Length (Å) | C=N (Coordinated) Bond Length (Å) | N-Metal-N Angle (°) |

|---|---|---|---|

| [Co{PhN=C(NHPh)2}2Cl2] | Co(1)-N(11) = 2.014(6), Co(1)-N(12) = 2.013(5) | C-N(ligating) = 1.295(8) - 1.312(8) | - |

| [Ag{(PhN)C(NHPh)2}2][SO3CF3] | - | - | 180 |

Palladium(II) Complexes

The reaction of [PdCl4]2- with this compound can form different complexes depending on the metal-to-ligand ratio. Two notable examples are [(this compound)PdCl2] and [Pd(this compound)2]2+. In these complexes, the this compound molecules act as neutral, monodentate ligands, coordinating to the Palladium(II) center through their imine nitrogen atoms.

The structure of the complex [(this compound)PdCl2] has been determined by X-ray diffraction. The coordination geometry around the palladium atom is square planar. The bond lengths involving the coordinated nitrogen atom indicate a double bond character for the C-N bond directly involved in coordination, which is shorter than the other C-N bonds within the guanidine ligand.

| Bond | Length (Å) |

|---|---|

| C(11)-N(11) (Coordinated) | 1.309(11) |

| C(21)-N(21) (Coordinated) | 1.312(11) |

| C(11)-N(12) | 1.348(11) |

| C(11)-N(13) | 1.360(12) |

| C(21)-N(22) | 1.362(11) |

| C(21)-N(23) | 1.364(11) |

Impact of Guanidine Ligands on Metal Center Properties

Guanidine and its derivatives are recognized as versatile ligands in coordination chemistry. Their strong electron-donating properties and steric flexibility allow them to stabilize a wide variety of metal centers in different oxidation states and coordination environments.

Stabilization of Oxidized Metal Forms

A key feature of guanidinate ligands (the deprotonated, anionic form of guanidines) is their ability to stabilize higher oxidation states in metal complexes. The strong sigma-donating character of the nitrogen atoms in the guanidinate ligand increases the electron density at the metal center. This electronic enrichment makes it more feasible for the metal to exist in a higher, more electron-poor oxidation state.

For instance, the quadruply bonded molybdenum dimer, [Mo2{μ-η2-(NPh)2CNHPh}4], which is bridged by four triphenylguanidinate anions, demonstrates this stabilizing effect. This complex can be reversibly oxidized first to a monocation (Mo2^5+) and then to a dication (Mo2^6+) at readily accessible potentials, indicating that the guanidinate ligands significantly stabilize the oxidized forms of the dimolybdenum unit.

Influence on Metal-Metal Bond Distances

The steric and electronic properties of bridging guanidinate ligands can also influence the distance between metal centers in polynuclear complexes. The bite angle and flexibility of the guanidinate bridge can dictate the proximity of the metal atoms. While specific data on the influence of 1,2,3-triphenylguanidinate on metal-metal bond distances is not detailed in the provided context, the general principle applies. The structure of the bridging ligand is a critical factor in determining the geometry and bond lengths within the metallic core of a complex.

Anionic Guanidinate Ligands

Guanidinate ligands are the monoanionic forms of guanidines, created by the deprotonation of one of the N-H groups. These ligands are known for their strong donor properties and their ability to form stable chelate rings with metal centers. The negative charge is delocalized across the N-C-N framework, which enhances the electronic flexibility and coordination ability of the ligand. The N,N'-chelating mode is the most common coordination mode for these monoanionic ligands.

Formation and Reactivity of Guanidinate Derivatives

Anionic guanidinate ligands are typically formed by reacting the neutral guanidine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to remove a proton from one of the amine nitrogens. For example, the deprotonation of a bulky guanidine like ArNC(NCy2)N(H)Ar with n-BuLi in THF leads to the formation of a monomeric lithium guanidinate complex.

Once formed, these anionic guanidinate ligands are highly reactive towards metal halides or other metal precursors, leading to the formation of stable metal guanidinate complexes through salt metathesis reactions. The resulting metal-guanidinate complexes exhibit diverse reactivity. For instance, the high kinetic inertness and thermodynamic stability imparted by guanidinate ligands make their metal complexes useful precursors for creating bonds between transition metals and other elements, such as aluminum.

Chelating and Bridging Coordination Modes

This compound (TPG) and its deprotonated form, 1,2,3-triphenylguanidinate (TPG⁻), exhibit versatile coordination behavior, acting as both chelating and bridging ligands in metal complexes. The coordination mode is influenced by factors such as the metal center, its oxidation state, and the reaction conditions.

As a chelating ligand, the triphenylguanidinate anion typically forms a stable four-membered ring with a metal center through its two imino nitrogen atoms. This bidentate coordination has been observed in various ruthenium and palladium complexes. For instance, the reaction of N,N',N''-triphenylguanidine with [Ru(O₂CCF₃)₂(CO)(PPh₃)₂] results in the formation of [Ru(Tpg)₂(CO)(PPh₃)], which is a mononuclear complex containing two chelated triphenylguanidinate ligands rsc.org.

In a bridging coordination mode, the triphenylguanidinate ligand connects two or more metal centers. This is often achieved through the different nitrogen atoms of the guanidinyl core. A notable example is the binuclear palladium(II) complex, [{Pd(µ-Tpg)(Tpg)}₂], formed from the reaction of palladium(II) acetate (B1210297) with N,N',N''-triphenylguanidine under more forcing conditions rsc.org. In this complex, one triphenylguanidinate ligand acts as a bridge between two palladium centers, while another coordinates in a chelating fashion to each metal. This demonstrates the ability of TPG to facilitate the formation of polynuclear structures. While less common, guanidine derivatives can also act as bidentate bridging ligands, coordinating to two separate metal centers via a nitrile and an imine nitrogen if the ligand is appropriately functionalized at.ua. The electronic flexibility of the guanidinate ligand, arising from the delocalization of the negative charge across the N-C-N framework, allows it to stabilize a variety of coordination geometries and metal oxidation states nih.govresearchgate.net.

Catalytic Applications of Metal-Guanidine Complexes

Metal complexes incorporating this compound and related guanidine ligands have emerged as effective catalysts in a range of organic transformations. The strong electron-donating nature and steric tunability of the guanidine ligand play a crucial role in influencing the activity and selectivity of the metal center.

Role in Homogeneous Catalysis

Metal complexes of guanidine-containing ligands are active in various homogeneous catalytic reactions. The guanidine moiety can influence the electronic and steric environment of the metal center, thereby tuning its catalytic properties. For example, ruthenium complexes with triphenylphosphine (B44618) and carboxylato ligands, which can be analogous to guanidinate systems in terms of donor properties, have been shown to be effective homogeneous catalysts for the hydrogenation of alkenes rsc.org. While specific studies focusing solely on this compound in a wide array of homogeneous catalytic reactions are not abundant in the literature, the broader class of guanidine-ligated metal complexes has demonstrated significant potential. For instance, palladium complexes with N-heterocyclic carbene and phosphine (B1218219) ligands, which share some electronic properties with guanidines, are highly active in cross-coupling reactions nih.govchemrxiv.orgsigmaaldrich.com. The modular nature of guanidine synthesis allows for the fine-tuning of the ligand framework to optimize catalytic performance for specific applications.

Examples of Catalytic Transformations (e.g., Polymerization)

A significant application of metal-guanidine complexes is in the ring-opening polymerization (ROP) of cyclic esters, particularly lactide to produce polylactic acid (PLA), a biodegradable polymer. Zinc, titanium, and zirconium complexes featuring guanidine-based ligands have been extensively studied as catalysts for this transformation.

Zinc complexes with guanidine-phenolate ligands have been shown to be active catalysts for the ROP of rac-lactide under solvent-free conditions, with rate constants in the range of 0.71–4.37 × 10⁻⁴ s⁻¹ mdpi.com. These catalysts can produce PLA with controlled molecular weights, although they may exhibit limited stereoselectivity mdpi.com. The catalytic activity of these zinc guanidine complexes is often comparable to that of the industrially used tin(II) octoate mdpi.comacs.org.

Below is a table summarizing the catalytic performance of selected zinc and zirconium guanidine complexes in the ring-opening polymerization of rac-lactide.

| Catalyst/Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Conversion (%) | Time (h) | Apparent Rate Constant (k_app) (s⁻¹) |

| Zn[L1a]Et / BnOH | 100:1 | 130 | 97 | 6 | 4.37 x 10⁻⁴ |

| Zn[L1b]₂ | 100:1 | 130 | 94 | 6 | 1.94 x 10⁻⁴ |

| Zr1a | 100:1 | 130 | >95 | 6 | 1.82 x 10⁻⁴ |

| Zr2a | 100:1 | 130 | >95 | 6 | 1.39 x 10⁻⁴ |

Catalytic Activity in Specific Reactions (e.g., Metathesis of Carbodiimides)

Guanidinate complexes have also demonstrated catalytic activity in the metathesis of carbodiimides. Specifically, iridium guanidinate complexes have been identified as highly active catalysts for the ring-opening metathesis polymerization (ROMP) of cyclic carbodiimides acs.orgresearchgate.netdigitellinc.comdigitellinc.com. This process allows for the synthesis of nitrogen-rich polymers such as polyureas, polythioureas, and polyguanidines from the resulting polycarbodiimides acs.orgresearchgate.net.

The proposed mechanism for this transformation involves an insertion-elimination pathway, where the iridium guanidinate complex initiates the polymerization acs.orgresearchgate.net. The high activity of these catalysts under mild conditions makes them particularly promising for the synthesis of novel polymeric materials with controlled architectures researchgate.net. While the reported examples primarily feature other guanidinate ligands, the fundamental reactivity suggests that iridium complexes of 1,2,3-triphenylguanidinate could also be active in this transformation, although specific studies are yet to be reported.

Supramolecular Chemistry and Intermolecular Interactions of 1,2,3 Triphenylguanidine

Hydrogen Bonding in Solid-State Structures

Hydrogen bonding is a predominant force in the crystal structures of 1,2,3-Triphenylguanidine and its derivatives. The guanidinium (B1211019) core provides robust N-H donor sites that readily engage with various acceptor atoms and π-systems, defining the resulting supramolecular motifs.

N-H…X Hydrogen Bonds (X=Cl, S)

The N-H groups of the triphenylguanidinium cation are effective hydrogen bond donors, capable of forming strong interactions with anionic species. In the solid state, these interactions are crucial in directing the crystal packing.

N-H…Cl Interactions: In salts such as N,N',N''-triphenylguanidinium chloride, the crystal structure is significantly influenced by N-H···Cl hydrogen bonds uc.pt. These interactions link the cations and anions into well-defined networks. Similarly, in other guanidinium salts like N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, hydrogen bonds are responsible for assembling the ions into infinite helical chains researchgate.net.

N-H…S Interactions: While specific crystal structures of this compound co-crystallized with a sulfur-containing acceptor are not extensively detailed in the provided context, the potential for N-H···S hydrogen bonds is significant. The N-H groups are strong donors, and sulfur is a known, albeit weaker, hydrogen bond acceptor. Such interactions are critical in biological systems, for example, between backbone N-H groups and the sulfur atom of methionine residues in proteins. These bonds are strong enough to compete with conventional N-H···O=C hydrogen bonds, indicating their potential importance in directing the assembly of TPG with sulfur-containing molecules.

Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and the electron-poor region of an aromatic ring. While less common than cation-π interactions, they can be a significant structure-directing force. In the context of 1,2,3-triphenylguanidinium salts, the phenyl rings can potentially engage in anion-π interactions with counter-ions. The stability of such interactions depends on the nature of the anion and any substituents on the aromatic ring. In biological systems, cooperativity between anion-π and cation-π interactions is observed, such as in protein-RNA complexes where a guanidinium group and an anionic residue interact with the same aromatic ring nih.gov. This suggests that in TPG salts, a similar interplay could influence the positioning of anions relative to the phenyl rings.

Formation of Supramolecular Networks and Chains

The directional nature of hydrogen bonds in this compound is a powerful tool for constructing ordered supramolecular architectures. In its polymorphic forms, TPG molecules self-assemble into chains via hydrogen bonding researchgate.netuc.pt.

Specifically, in both the monoclinic and the common orthorhombic phases of TPG, the hydrogen bond patterns lead to the formation of chains that can be described with the graph-set descriptor C(4) uc.pt. This indicates a consistent and robust self-assembly motif. In salts of TPG, these interactions are even more pronounced, with anions and cations linking together to form intricate networks, such as the infinite helical chains observed in the structure of N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide researchgate.net.

| Compound/System | Dominant Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| TPG Polymorphs | N-H···N Hydrogen Bonds | Chains with C(4) graph-set descriptor | uc.pt |

| TPG Benzoate Salt | N-H···O and C-H···π Hydrogen Bonds | 3D Network | researcher.life |

| TPG 5-nitrouracil (B18501) Salt | N-H···O/N Hydrogen Bonds | Infinite Helical Chains | researchgate.net |

Molecular Recognition and Self-Assembly

Molecular recognition relies on specific and complementary intermolecular interactions. The well-defined arrangement of hydrogen bond donors and hydrophobic phenyl groups makes TPG and its analogs suitable for creating specific binding sites.

A study on molecularly imprinted polymers using the related compound diphenylguanidine (DPG) as a template highlights this potential nih.gov. The polymer was able to selectively re-bind DPG from a mixture of its structural analogs. The recognition mechanism was found to depend on the solvent; in acetonitrile (B52724), hydrogen bonding and ionic interactions were key, while in aqueous media, ionic bonding and hydrophobic interactions were dominant nih.gov. This demonstrates how the interaction capabilities of the guanidine (B92328) core can be harnessed for selective molecular recognition. The principles of self-assembly, driven by a combination of hydrogen bonding and π-stacking, allow TPG derivatives to form ordered nanostructures, showcasing their utility as building blocks in supramolecular chemistry researchgate.netcitedrive.comscinito.ai.

Influence of Intermolecular Interactions on Crystallization and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a direct consequence of different possible arrangements of molecules in the solid state, which are stabilized by intermolecular interactions mdpi.comnih.govresearcher.life. This compound is known to exhibit at least two polymorphic forms, a common orthorhombic phase and a less stable monoclinic phase researchgate.netuc.pt.

The existence of these polymorphs is governed by the different, yet energetically comparable, hydrogen bonding patterns that can form upon crystallization. In both known polymorphs, the molecules assemble into hydrogen-bonded chains, but the packing of these chains differs, leading to distinct crystal structures uc.pt. This phenomenon underscores the critical role that subtle shifts in intermolecular interactions play in directing the crystallization process and determining the final solid-state form of the material.

| Property | Orthorhombic Phase | Monoclinic Phase | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | researchgate.netuc.pt |

| Space Group | Pna2₁ | P2₁/c | researchgate.netuc.pt |

| Hydrogen Bond Motif | Chains with C(4) descriptor | Chains with C(4) descriptor | uc.pt |

| Relative Stability | More Stable | Less Stable | researchgate.net |

Environmental and Biological Implications of 1,2,3 Triphenylguanidine

Occurrence and Detection in Environmental Matrices

As a consequence of its application in numerous products, 1,2,3-Triphenylguanidine has been identified in several environmental compartments. The leaching and abrasion of rubber and polymer materials are considered significant pathways for its environmental distribution. acs.org

Indoor dust has been recognized as a significant reservoir for many synthetic chemicals, including this compound. Several studies have documented its widespread presence in indoor environments, indicating that consumer products within homes and other indoor spaces are a primary source.